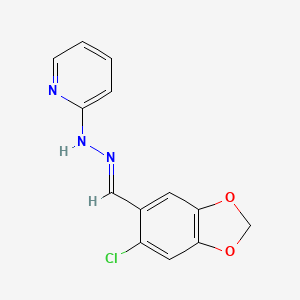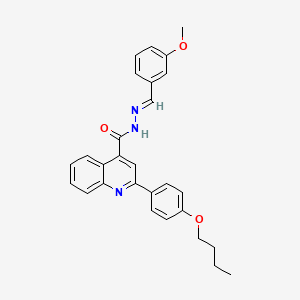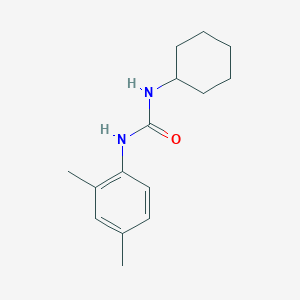![molecular formula C17H17ClN2O2S B5821685 N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5821685.png)
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). It was first synthesized in 1994 by scientists at Pfizer. Since then, CI-994 has been extensively studied for its potential as a cancer treatment.
Mécanisme D'action
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide inhibits HDACs by binding to the active site of the enzyme. HDACs remove acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting HDACs, N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide can cause an accumulation of acetylated histones, which can lead to changes in gene expression that can result in cell death in cancer cells.
Biochemical and Physiological Effects:
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on gene expression, N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide can also cause changes in cell cycle progression, apoptosis, and angiogenesis. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide has also been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study. However, one limitation of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide is that it is not a specific inhibitor of HDACs. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide can also inhibit other enzymes, such as sirtuins, which can lead to off-target effects.
Orientations Futures
There are several potential future directions for research on N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide. One area of interest is the development of more specific HDAC inhibitors. Another area of interest is the combination of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, there is interest in studying the effects of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide on non-cancer cells and tissues, as well as its potential as a treatment for other diseases, such as neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide involves several steps. First, 4-chloroaniline is reacted with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 4-isopropoxybenzoyl chloride to form N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide.
Applications De Recherche Scientifique
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been studied extensively for its potential as a cancer treatment. HDACs are enzymes that play a role in regulating gene expression. By inhibiting HDACs, N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide can cause changes in gene expression that can lead to cell death in cancer cells. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been shown to have activity against a variety of cancer types, including leukemia, lymphoma, and solid tumors.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-11(2)22-15-9-3-12(4-10-15)16(21)20-17(23)19-14-7-5-13(18)6-8-14/h3-11H,1-2H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTZBKVJWHSRKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5821614.png)


![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5821639.png)

![3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5821664.png)
![5-(2-thienyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5821669.png)

![2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5821699.png)


![4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate](/img/structure/B5821712.png)